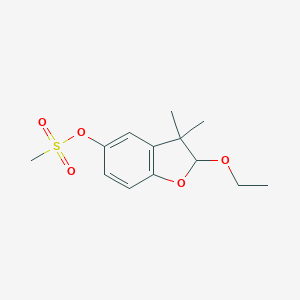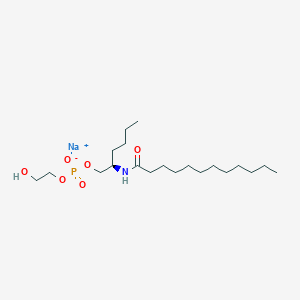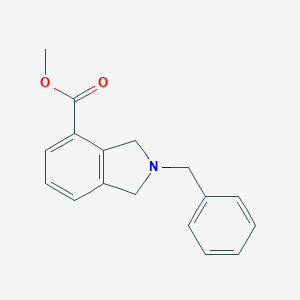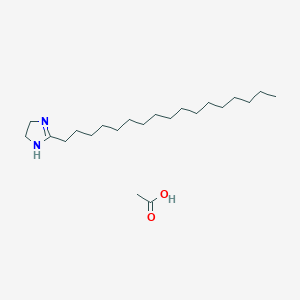
Glioadina
Descripción general
Descripción
Glyodin, chemically known as hexaiodophloroglucinol, is an organic hexaiodine compound. It is a dark green solid that can appear as a crystalline or powder form. Glyodin is almost insoluble in water but has high solubility in organic solvents such as methanol, chloroform, and dimethyl sulfoxide. It is a stable compound that decomposes under high temperature, sunlight, and strong oxidants .
Synthetic Routes and Reaction Conditions:
Phloroglucinol Method: Triiodobenzene is dissolved in concentrated nitric acid, and a phenol suspension is added.
Industrial Production Methods: The industrial production of Glyodin typically follows the benzene iodide method due to its efficiency in large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Glyodin can undergo oxidation reactions, especially under the influence of strong oxidants.
Reduction: It can be reduced under specific conditions, changing its color from dark green to colorless.
Substitution: Glyodin can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidants such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of Glyodin.
Reduction: Reduced forms of Glyodin, often colorless.
Substitution: Substituted Glyodin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Glyodin has a wide range of applications in scientific research:
Biological Stain: It is used in cell and tissue staining to observe and study the structure of cells and tissue morphology.
Chemical Indicator: Glyodin serves as a redox indicator, changing color under reduction conditions.
Fungicide: It is used as an imidazole fungicide in agricultural practices.
Analytical Chemistry: Glyodin is employed in various analytical techniques due to its unique chemical properties.
Mecanismo De Acción
- For instance, Clonidine, an alpha-2 adrenergic agonist, shares some similarities with Glyodin. Clonidine’s primary targets are alpha-2 adrenoceptors .
- Clonidine shifts T cell populations from proinflammatory Th1 cells to regulatory Th2 cells, suppressing inflammation .
- We’ll consider Clonidine’s properties: it’s administered twice daily, with a therapeutic window between 0.1 mg and 2.4 mg .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Análisis Bioquímico
Cellular Effects
It is known to be an organic fungicide , suggesting it may have effects on fungal cells. Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored.
Molecular Mechanism
Comparación Con Compuestos Similares
Phloroglucinol: A precursor in the synthesis of Glyodin.
Iodine Compounds: Other iodine-containing compounds with similar staining and redox properties.
Comparison:
Uniqueness: Glyodin’s high iodine content and specific staining properties make it unique compared to other iodine compounds.
Glyodin’s versatility in various scientific applications, coupled with its unique chemical properties, makes it a valuable compound in research and industry.
Propiedades
IUPAC Name |
acetic acid;2-heptadecyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;1-2(3)4/h2-19H2,1H3,(H,21,22);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMNZCGFRHLNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040297 | |
| Record name | Glyodin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-22-9 | |
| Record name | Glyodin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyodin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 2-heptadecyl-4,5-dihydro-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyodin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glyodin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J7MNN3GX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is glyodin and what is its primary use?
A1: Glyodin, chemically known as 2-heptadecyl-2-imidazoline acetate, is a fungicide primarily used in agriculture for controlling fungal diseases in various crops, including apples and pears. [, ]
Q2: Does glyodin impact European red mite populations in orchards?
A3: Interestingly, multiple studies highlight the acaricidal effect of glyodin on European red mite (Panonychus ulmi). Orchards treated with glyodin showed considerably lower mite populations compared to those treated with captan, dodine, or other fungicides. This effect is observed over multiple years and suggests a consistent impact of glyodin on mite populations. [, , ]
Q3: Are there any compatibility issues when using glyodin with insecticides or other fungicides?
A5: Research shows that combining glyodin with certain insecticides can impact their effectiveness. For example, combining glyodin with Bacillus thuringiensis Berliner spores reduces the insecticide's efficacy against several pests. [] Additionally, in some cases, glyodin may not significantly alter the efficacy of lead arsenate against codling moth compared to other fungicides like captan and dichlone. []
Q4: Are there any known cases of Venturia inaequalis developing resistance to glyodin?
A8: Current research suggests that isolates of Venturia inaequalis collected from orchards with different fungicide programs, including those using glyodin, did not show significant resistance development to glyodin or other tested fungicides. []
Q5: What analytical methods are used to detect and quantify glyodin residues?
A10: Thin layer chromatography coupled with matrix-assisted laser desorption ionization mass spectrometry (TLC-MALDI) is a sensitive technique for detecting and quantifying glyodin residues in various matrices. This method offers high sensitivity and can detect glyodin in picogram to nanogram ranges. []
Q6: Are there any concerns about the environmental impact of glyodin use?
A11: While the provided research papers do not delve deep into the environmental impact of glyodin, it is crucial to investigate its effects on beneficial insects, soil organisms, and water resources for a comprehensive understanding of its environmental profile. []
Q7: Are there any alternative fungicides to glyodin for controlling apple scab and other fungal diseases?
A12: Yes, several alternative fungicides are available, including dodine, captan, thiram, and tecoram. Research suggests that these alternatives may offer varying levels of efficacy and potential advantages over glyodin depending on the specific disease and application. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


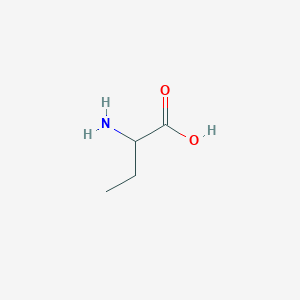
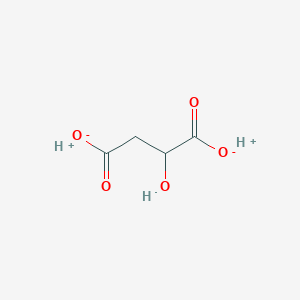
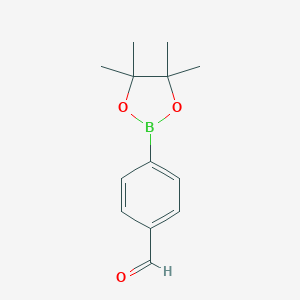
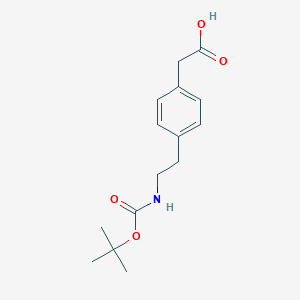
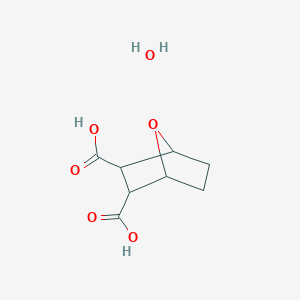

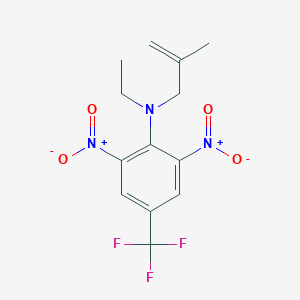
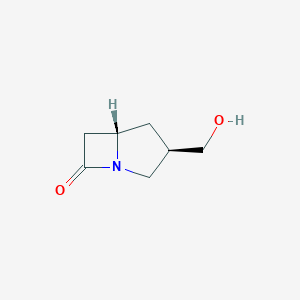

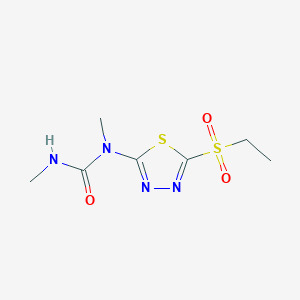
![2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B166127.png)
